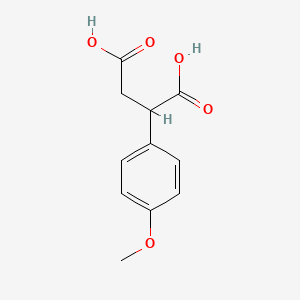

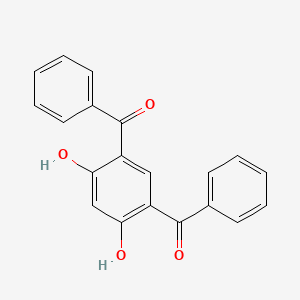

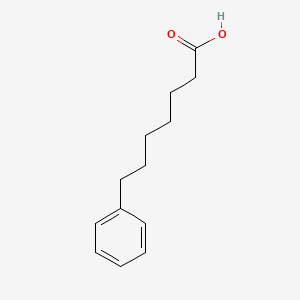

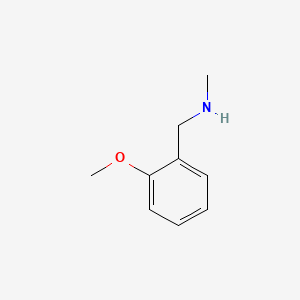

![molecular formula C13H13NO B1584424 2-Methoxy-[1,1'-biphenyl]-4-amine CAS No. 56970-24-2](/img/structure/B1584424.png)

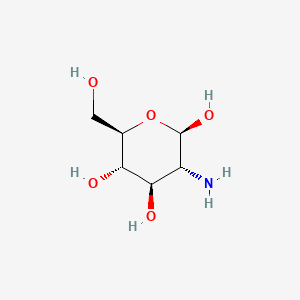

2-Methoxy-[1,1'-biphenyl]-4-amine

Descripción general

Descripción

“2-Methoxybiphenyl” is a chemical compound with the molecular formula C13H12O . Its molecular weight is 184.2338 . It is also known by other names such as Anisole, o-phenyl-; o-Phenylanisole; 2-Phenylanisole; o-Methoxybiphenyl; 2-Hydroxybiphenyl methyl ether; 2-Methoxydiphenyl; biphenyl-2-yl methyl ether .

Molecular Structure Analysis

The structure of “2-Methoxybiphenyl” is available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antimicrobial and Anticoccidial Activity

- A study by Georgiadis (1976) examined derivatives of 2-Methoxy-[1,1'-biphenyl]-4-amine for their antimicrobial and anticoccidial properties. The derivatives showed significant activity as coccidiostats, providing total protection against Eimeria tenella when administered to chickens (Georgiadis, 1976).

Melanin Biosynthesis Inhibition

- Choi et al. (2002) investigated the effects of a compound closely related to 2-Methoxy-[1,1'-biphenyl]-4-amine on melanin biosynthesis. This compound showed potential as a skin whitening agent due to its ability to inhibit tyrosinase activity and UV-blocking effects (Choi et al., 2002).

Protein Crosslinking and Affinity Labeling

- Jelenc et al. (1978) proposed derivatives of 2-Methoxy-[1,1'-biphenyl]-4-amine as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds react with amines upon irradiation, making them useful for biochemical studies (Jelenc, Cantor, & Simon, 1978).

Excited-state Intermolecular Proton Transfer

- Qin et al. (2019) synthesized organic dyes containing 2-Methoxy-[1,1'-biphenyl]-4-amine, which exhibited excited-state intermolecular proton transfer properties. These properties are significant in the study of photophysics and photochemistry (Qin et al., 2019).

Synthesis of Anticancer Compounds

- Ghani and Mansour (2011) conducted research on compounds containing 2-Methoxy-[1,1'-biphenyl]-4-amine derivatives for potential use as anticancer agents. They examined their molecular structures and cytotoxicity, contributing to the development of novel cancer therapies (Ghani & Mansour, 2011).

Corrosion Inhibition

- Ashassi-Sorkhabi et al. (2006) explored the use of Schiff bases derived from 2-Methoxy-[1,1'-biphenyl]-4-amine as corrosion inhibitors for aluminum in hydrochloric acid. These compounds showed excellent inhibition efficiency, suggesting potential applications in materials science (Ashassi-Sorkhabi et al., 2006).

Propiedades

IUPAC Name |

3-methoxy-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARIVKURFQYWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-[1,1'-biphenyl]-4-amine | |

CAS RN |

56970-24-2 | |

| Record name | 2-Methoxy[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56970-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.